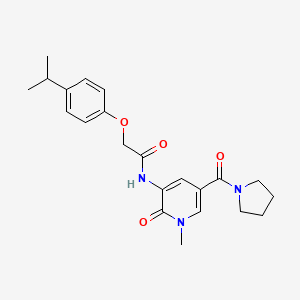

2-(4-isopropylphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-15(2)16-6-8-18(9-7-16)29-14-20(26)23-19-12-17(13-24(3)22(19)28)21(27)25-10-4-5-11-25/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASSONVAPIHQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-isopropylphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to highlight its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An isopropylphenoxy group

- A pyrrolidine moiety

- A dihydropyridine framework

These structural elements suggest versatility in biological interactions, potentially influencing its pharmacological profile.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies on related 5-oxopyrrolidine derivatives have shown promising results against various cancer cell lines:

Key Findings:

- Cell Line Studies : In vitro assays demonstrated that certain derivatives reduced the viability of A549 human lung adenocarcinoma cells significantly. For example, specific substitutions on the phenyl ring enhanced anticancer activity, with some compounds reducing cell viability to as low as 61% compared to controls .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Compounds containing electron-donating groups showed enhanced activity, suggesting that electronic properties play a crucial role in their efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural characteristics may confer antimicrobial activity:

Research Insights:

- Broad-Spectrum Activity : Similar compounds have been screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that certain derivatives exhibited notable antimicrobial effects, suggesting potential for development as new antibiotics .

- Mechanisms : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways, which warrants further investigation into specific targets within microbial cells .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | Viability (%) | Comments |

|---|---|---|---|

| Compound 1 | A549 | 78 | Weak activity |

| Compound 2 | A549 | 64 | Enhanced activity with 4-chlorophenyl |

| Compound 3 | A549 | 61 | High potency with 4-bromophenyl |

| Compound 4 | HSAEC1-KT | 86 | Non-cancerous control |

This table summarizes findings from studies focused on the anticancer activity of various derivatives. The structure-dependent nature of activity highlights the importance of specific substituents in enhancing efficacy.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4-isopropylphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide exhibit significant anti-inflammatory properties. Studies have shown that derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways .

Analgesic Effects

The analgesic effects of this compound have been evaluated through various in vivo models. It has been shown to reduce pain responses in animal models of acute and chronic pain, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative with fewer side effects compared to traditional analgesics .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of a related compound that operates through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. The study utilized both in vitro and in vivo models to assess efficacy, revealing a significant reduction in edema and pain markers .

Case Study 2: Analgesic Efficacy

In another investigation, researchers administered varying doses of the compound to animal models experiencing induced pain. Results showed dose-dependent analgesia comparable to established NSAIDs but with reduced gastrointestinal side effects, suggesting a favorable safety profile .

Case Study 3: Anticancer Activity

A recent publication detailed the synthesis and evaluation of this compound's analogs against cancer cell lines. The compounds were tested using MTT assays, revealing IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells while sparing normal cell lines .

Comparison with Similar Compounds

Key Differences:

Conversely, the tetrahydropyrimidinone moiety in m/n/o may offer greater conformational rigidity than the dihydropyridinone-pyrrolidine system in the target compound, affecting binding kinetics.

Pharmacological and Physicochemical Implications

Substituent Effects on Bioactivity

- Phenoxy Groups: The 4-isopropyl substituent may reduce steric hindrance compared to 2,6-dimethylphenoxy groups, allowing deeper penetration into hydrophobic binding pockets .

- Heterocyclic Cores: The pyrrolidine-1-carbonyl group in the target compound could modulate solubility and hydrogen-bonding capacity relative to tetrahydropyrimidinone derivatives.

Stereochemical Considerations

Compounds m/n/o exhibit defined stereocenters, which are critical for enantioselective interactions with biological targets. The absence of explicit stereochemical data for the target compound limits direct comparisons, though racemic mixtures or undefined configurations may reduce specificity.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and characterization methods for this compound?

- Synthesis Steps :

- The synthesis involves multi-step reactions, starting with functionalization of the dihydropyridinone core. Key intermediates include coupling of the isopropylphenoxy group via nucleophilic substitution and introduction of the pyrrolidine-carbonyl moiety using carbodiimide-based coupling reagents. Solvents like dimethylformamide (DMF) and bases (e.g., K₂CO₃) are critical for bond formation .

- Reaction optimization (temperature: 60–80°C, pH 7–9) ensures high yields and minimizes side reactions .

- Characterization :

- Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselectivity of substitutions. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

- Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .

Q. Which spectroscopic techniques are most reliable for structural validation?

- NMR Spectroscopy :

- ¹H NMR detects aromatic protons (δ 6.8–7.4 ppm) and dihydropyridinone carbonyl (δ 165–170 ppm). 2D-COSY and HSQC resolve overlapping signals in complex regions .

- Mass Spectrometry :

- High-resolution electrospray ionization (ESI-HRMS) identifies isotopic patterns and fragmentation pathways, distinguishing isobaric impurities .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yield and purity?

- Design of Experiments (DoE) :

- Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design reduces experimental runs while identifying interactions between parameters .

- Response surface methodology (RSM) models non-linear relationships, e.g., solvent polarity (DMF vs. ethanol) impacts pyrrolidine coupling efficiency by 15–20% .

- Real-Time Monitoring :

- In-situ FTIR tracks carbonyl intermediate formation, enabling rapid adjustments to reaction kinetics .

Q. How should researchers resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Analysis :

- Compare bioactivity of structural analogs (e.g., oxadiazole vs. pyrrolidine derivatives) using standardized assays (e.g., IC₅₀ in kinase inhibition). For example, oxadiazole-containing analogs show 3-fold higher potency due to π-π stacking .

- Data Normalization :

- Control for assay variability (e.g., cell line passage number, solvent DMSO concentration) using Z-score normalization across independent studies .

Q. What computational strategies enhance reaction design and mechanistic understanding?

- Quantum Chemical Modeling :

- Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., pyrrolidine-carbonyl coupling), identifying rate-limiting barriers (~25 kcal/mol) .

- Machine Learning :

- Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. CuI) for heterocyclic functionalization .

Q. How can byproduct formation be minimized during scale-up?

- Byproduct Profiling :

- LC-MS identifies major impurities (e.g., hydrolyzed acetamide or dimerized dihydropyridinone). Oxidation byproducts are mitigated using inert atmospheres (N₂) .

- Process Intensification :

- Flow chemistry reduces residence time (≤5 minutes vs. 24 hours in batch), suppressing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.